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Compound of Interest

Compound Name: AX-15836

Cat. No.: B605709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of AX-15836, a potent and highly selective

small molecule inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big

Mitogen-activated Protein Kinase 1 (BMK1). While a powerful tool for studying ERK5 signaling,

its impact on gene expression is nuanced and distinct from genetic knockdown of the protein,

primarily due to a paradoxical activation mechanism. This guide synthesizes current research

to provide a comprehensive technical overview for professionals in the field.

Core Compound Characteristics
AX-15836 is distinguished by its high potency and selectivity for the ERK5 kinase. It allows for

the specific interrogation of ERK5's catalytic functions, separate from its scaffolding or non-

catalytic roles.[1] Its selectivity is a key feature, showing over 1,000-fold preference for ERK5

compared to a broad panel of over 200 other kinases, and notably, it lacks the off-target activity

against Bromodomain-containing protein 4 (BRD4) that confounded results from earlier

generation ERK5 inhibitors.[2]

Table 1: Inhibitory Profile of AX-15836
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Target Metric Value Notes

ERK5 IC₅₀ 8 nM
Potent inhibition of
catalytic activity.[2]
[3]

BRD4 K_d_ 3,600 nM

Low binding affinity,

demonstrating high

selectivity over this

common off-target.[2]

Kinase Panel Selectivity >1,000-fold

Highly selective

against a panel of

over 200 kinases.[2]

| Cellular Potency | IC₅₀ | 4-9 nM | Consistent potency across various cell lines including

PBMCs, HUVECs, and oncogenic lines.[2] |

Mechanism of Action: Kinase Inhibition and
Paradoxical Activation
The primary mechanism of AX-15836 is the direct, ATP-competitive inhibition of the ERK5

kinase domain.[4] However, its effect on the ERK5 signaling pathway is not straightforward.

Binding of AX-15836 to the kinase domain induces a conformational change in the ERK5

protein.[4][5] This change masks the nuclear export signal and exposes the nuclear localization

signal (NLS), leading to the inhibitor-bound ERK5 protein translocating to the nucleus.[4][5]

Once in the nucleus, while the kinase function remains inhibited, the C-terminal Transcriptional

Activation Domain (TAD) of ERK5 becomes paradoxically activated.[1][4][6] This means AX-
15836 effectively separates the two primary functions of ERK5: it inhibits kinase-dependent

signaling but promotes the kinase-independent transcriptional co-activation function of the TAD.

[1][7] This dual effect is critical for interpreting gene expression data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medchemexpress.com/AX-15836.html
https://www.selleckchem.com/products/ax-15836.html
https://www.medchemexpress.com/AX-15836.html
https://www.medchemexpress.com/AX-15836.html
https://www.medchemexpress.com/AX-15836.html
https://www.benchchem.com/product/b605709?utm_src=pdf-body
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2023.1235217/full
https://www.benchchem.com/product/b605709?utm_src=pdf-body
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2023.1235217/full
https://www.researchgate.net/figure/Compound-26-and-AX15836-promote-ERK5-nuclear-localisation-a-HEK293-cells-were-transfected_fig5_339916684
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2023.1235217/full
https://www.researchgate.net/figure/Compound-26-and-AX15836-promote-ERK5-nuclear-localisation-a-HEK293-cells-were-transfected_fig5_339916684
https://pmc.ncbi.nlm.nih.gov/articles/PMC9315226/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2023.1235217/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8718266/
https://www.benchchem.com/product/b605709?utm_src=pdf-body
https://www.benchchem.com/product/b605709?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9315226/
https://www.mdpi.com/2073-4409/12/8/1154
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

AX-15836 Action

MEKK2/3

MEK5

Activates

ERK5 (Inactive)

Phosphorylates
(TEY motif)

p-ERK5 (Active)

p-ERK5

Induces Translocation

Translocation

MEF2

Phosphorylates
(Kinase-Dependent)

KLF2 Gene

Co-activates
(TAD-Dependent)

Other Target Genes

Activates Transcription

AX-15836

Inhibits Kinase Activity

AX-15836

Paradoxically Activates TAD

Click to download full resolution via product page

Caption: The MEK5/ERK5 signaling pathway and points of intervention by AX-15836.
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Impact on Global and Specific Gene Expression
Contrary to what might be expected from inhibiting a MAPK pathway member, treatment with

AX-15836 alone results in very few differentially expressed genes in several standard cell

models.

3.1 Global Gene Expression Studies

In cell lines such as human umbilical vein endothelial cells (HUVECs) and HeLa cervical cancer

cells, RNA sequencing (RNA-Seq) has shown that AX-15836 treatment causes minimal

changes to the transcriptome.[2][8][9] For example, in one study, only 7 genes in HUVECs and

2 in HeLa cells were found to be differentially expressed.[9] This lack of broad transcriptional

change is a stark contrast to the effects seen with dual ERK5/BRD4 inhibitors or selective

BRD4 inhibitors, which alter the expression of a large number of genes, particularly those

involved in inflammation.[8]

This evidence strongly suggests that the anti-inflammatory effects previously attributed to

ERK5 inhibition are, in fact, mediated by the off-target inhibition of BRD4.[2][8][9]

Table 2: Comparative Effects of Inhibitors on Gene Expression

Inhibitor Target(s) Cell Line
Effect on
Global Gene
Expression

Effect on
Inflammatory
Cytokines
(e.g., IL-6, IL-8)

AX-15836 ERK5 HUVEC, HeLa

Minimal / Very
few genes
differentially
expressed.[2]
[8][9]

Ineffective / No
suppression.
[2][8][9]

AX15839 ERK5 / BRD4 HUVEC

Large number of

differentially

expressed

genes.[8]

Potent

suppression.[9]
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| I-BET762 / JQ1 | BRD4 | HUVEC | Large number of differentially expressed genes.[8] | Potent

suppression.[8] |

3.2 Specific Gene Targets and Pathways

Despite its limited global impact, AX-15836 does modulate specific gene programs, largely

through the paradoxical activation of the ERK5 TAD.

KLF2 and Stem Cell Factors: In mouse embryonic stem cells (mESCs), AX-15836 treatment

can reverse the induction of specific proteins caused by MEK5 activation.[6] However, due to

the paradoxical activation of the TAD, it also enhances the transcriptional activity of Krüppel-

like factor 2 (KLF2), a key downstream target of ERK5.[4][10] This signaling axis has been

shown to regulate the expression of early embryonic genes like ZSCAN4.[6]

Human Pluripotent Stem Cells (hPSCs): In hPSCs, AX-15836, consistent with other ERK5

inhibitors, was found to suppress mesoderm differentiation while promoting an ectoderm

fate.[11] It also promoted extraembryonic differentiation induced by BMP4.[11] This

highlights ERK5's role as a master regulator of numerous endogenous growth factor

pathways (TGF-β/NODAL, BMP, WNT, FGF) that determine cell fate.[11]

Immune Response: Across multiple models of innate and adaptive immunity, AX-15836 was

ineffective at suppressing inflammatory responses, further confirming that ERK5's catalytic

activity is not required for this process.[8]

Experimental Protocols
The following outlines a generalized workflow for assessing the impact of AX-15836 on gene

expression.

4.1 Cell Culture and Treatment

Cell Seeding: Plate cells (e.g., HeLa, HUVEC, or primary immune cells) at an appropriate

density and allow them to adhere overnight.

Pre-treatment: Pre-incubate cells with AX-15836 at the desired concentration (e.g., 100 nM -

2 µM) or a vehicle control (DMSO) for 1-2 hours.
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Stimulation: Add a stimulating agent if required by the experimental model. For example:

Epidermal Growth Factor (EGF) for HeLa cells to robustly activate the ERK5 pathway.[2]

[8]

TLR agonists (e.g., Pam₃CSK₄) or cytokines (e.g., IL-1β, TNF-α) for HUVECs or immune

cells to induce an inflammatory response.[9]

Incubation: Incubate for the desired time period (e.g., 6-48 hours) depending on the endpoint

(RNA or protein expression).

4.2 Confirmation of Target Engagement (Western Blot)

Lysate Preparation: Lyse a parallel set of treated cells and quantify total protein.

SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer to a PVDF

membrane.

Antibody Incubation: Probe membranes with primary antibodies against phospho-ERK5 (to

detect the mobility-retarded active band) and total ERK5. Use an antibody for a

housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to

visualize bands. Successful inhibition is marked by the prevention of the EGF-induced

phospho-ERK5 band shift.[8]

4.3 Gene Expression Analysis (RNA-Seq)

RNA Extraction: Isolate total RNA from treated cells using a column-based kit or TRIzol

extraction. Assess RNA quality and quantity.

Library Preparation: Prepare sequencing libraries from the RNA samples.

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

Data Analysis:

Align reads to a reference genome.
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Quantify gene expression levels.

Perform differential expression analysis between AX-15836-treated and vehicle-treated

samples.

Utilize principal component analysis (PCA) to visualize the overall variance and clustering

of samples.[8]
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Caption: A generalized workflow for studying the effects of AX-15836 on gene expression.
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Conclusion and Recommendations
AX-15836 is an indispensable chemical probe for dissecting the cellular functions of ERK5. Its

high selectivity makes it superior to first-generation inhibitors for specifically targeting ERK5

kinase activity. However, researchers must remain acutely aware of its paradoxical mechanism.

Key Takeaways:

Minimal Global Transcriptional Impact: AX-15836 does not cause widespread changes in

gene expression, indicating that ERK5's kinase activity is not a master regulator of the global

transcriptome in many cell types.

Paradoxical TAD Activation: The primary effect of AX-15836 on transcription is likely

mediated through the kinase-independent, paradoxical activation of the ERK5 C-terminal

TAD, which can drive specific gene programs (e.g., KLF2).

Deconvolution of ERK5 vs. BRD4 Function: Studies using AX-15836 have been instrumental

in demonstrating that the anti-inflammatory effects once ascribed to ERK5 are actually due to

off-target BRD4 inhibition.[8][9]

For professionals in drug development and research, it is critical to use AX-15836 in

conjunction with other molecular tools, such as siRNA/shRNA-mediated knockdown or

CRISPR-based knockout of ERK5. Comparing the phenotypes of kinase inhibition (with AX-
15836) versus total protein depletion allows for the robust deconvolution of ERK5's kinase-

dependent and kinase-independent scaffolding functions in any given biological context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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